Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by a tert-butyl ester group, a piperidine ring, and a chloropyridazine moiety, which contribute to its biological activity and potential therapeutic applications. The compound has the CAS number 1010115-38-4 and a molecular formula of CHClNO, with a molecular weight of 326.82 g/mol .
The compound is synthesized through various chemical processes that involve the cyclization of piperidine derivatives and the introduction of chloropyridazine groups. Its synthesis and applications have been documented in multiple scientific resources, including patent literature and chemical databases .
Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate belongs to the class of piperidine derivatives. Its structure allows it to interact with biological targets, making it a candidate for drug development and research in medicinal chemistry.
The synthesis of tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate typically involves several key steps:
Industrial production may utilize optimized methods such as continuous flow reactors or automated synthesis platforms to enhance yield and purity. The purification techniques employed are crucial for obtaining high-quality products necessary for further research and application.
Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions, including temperature, solvent choice, and the presence of catalysts.
The mechanism of action for tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The chloropyridazine component is critical for binding affinity, while the piperidine ring enhances stability and bioavailability. Understanding these interactions is vital for developing therapeutic agents targeting neurological or inflammatory conditions.
While specific physical properties such as melting point or boiling point are not extensively documented, the compound is typically encountered as a powder at room temperature.
Key chemical properties include:
These properties are significant for predicting behavior in biological systems and during synthetic processes .
Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate has several notable applications:
These applications highlight its importance in advancing both theoretical knowledge and practical solutions in medicinal chemistry and related fields.
Retrosynthetic deconstruction of tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS: 1010072-64-6) reveals three strategic disconnections: (1) the tert-butoxycarbonyl (Boc) protecting group, (2) the methyleneoxy linker bridging the piperidine and pyridazine rings, and (3) the 6-chloropyridazin-3-ol electrophile [5]. This analysis identifies two primary synthons: 4-(hydroxymethyl)piperidine and 3,6-dichloropyridazine. The Boc group is introduced early to protect the piperidine nitrogen, simplifying subsequent transformations [1] [7]. The hydroxymethyl functionality serves as the nucleophile for coupling with the chlorinated heterocycle, leveraging the differential reactivity at the C3 position of the pyridazine ring [3] [5]. Alternative routes considered include pre-functionalization of the pyridazine followed by coupling, but regioselectivity challenges favor the former approach.
Functionalization of the piperidine core requires precise catalytic control, particularly for introducing the hydroxymethyl group at the C4 position. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as the key intermediate, accessible via reduction of the corresponding carboxylic acid ester or through transition-metal catalyzed C–H activation. Recent optimizations employ palladium-catalyzed C–H hydroxymethylation using formaldehyde surrogates, achieving yields >85% with Pd(OAc)₂ and 2,2′-bipyridyl as the ligand system [6] [9]. For scale-up, the more cost-effective approach involves N-Boc protection of commercially available 4-(hydroxymethyl)piperidine. Conversion to the mesylate (tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, CAS: 161975-39-9) enables nucleophilic displacement but proves unnecessary for direct O-alkylation routes [9]. Catalytic Mitsunobu reactions using PPh₃/DIAD provide an alternative pathway for coupling hindered alcohols but show reduced efficiency (≈65% yield) compared to direct SN₂ reactions [5].
Table 1: Catalytic Methods for Piperidine Hydroxymethylation
Method | Catalyst System | Temperature (°C) | Yield (%) | Advantages |
---|---|---|---|---|
C–H Activation | Pd(OAc)₂/bipyridyl | 100 | 85-88 | Atom-economical |
Ester Reduction | LiAlH₄ | 0→RT | 90-95 | High-yielding |
Commercial Derivative | None | N/A | N/A | Time-efficient |
Mitsunobu Coupling | PPh₃/DIAD | 0→RT | 60-65 | Handles steric hindrance |
The critical coupling between 4-(hydroxymethyl)-N-Boc-piperidine and 6-chloro-3-hydroxypyridazine demands precise regiocontrol. The 3-hydroxy-6-chloropyridazine electrophile exhibits differential reactivity at C3 vs C6 due to the ortho-effect of the chlorine atom, favoring nucleophilic displacement at C3 under mild basic conditions [2] [3]. Optimization studies demonstrate that potassium carbonate in DMF at 80°C provides optimal regioselectivity (>30:1) and yield (88-92%) when using a slight excess (1.2 equiv) of the chloropyridazine component [3] [5]. The chlorine at C6 remains intact for subsequent derivatization (e.g., Suzuki couplings), a key advantage for pharmaceutical applications. Alternative solvents like acetonitrile diminish yields to 60-65% due to incomplete conversion, while stronger bases (e.g., NaOH) promote hydrolysis byproducts [5]. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes but requires careful temperature control to prevent Boc deprotection [3].
Table 2: Regioselective Coupling Optimization Data
Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (C3:C6) |
---|---|---|---|---|---|
K₂CO₃ | DMF | 12 | 80 | 88-92 | >30:1 |
Cs₂CO₃ | DMF | 8 | 80 | 90 | >30:1 |
NaOH | H₂O/THF | 1 | 25 | 45 | 5:1 |
Et₃N | Acetonitrile | 24 | 82 | 60-65 | >20:1 |
K₂CO₃ | Acetone | 24 | 56 | 75 | >25:1 |
The Boc group serves as a crucial protecting group throughout the synthesis, providing stability during the chloropyridazine coupling while enabling facile deprotection for downstream functionalization. Stability studies confirm that the Boc group remains intact under the optimized coupling conditions (K₂CO₃/DMF/80°C) for >24 hours [1] [7]. Deprotection kinetics reveal significant solvent dependence: trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) achieves complete deprotection within 30 minutes at 0°C→RT, while HCl/dioxane requires 2-3 hours [1]. Notably, the chloropyridazine moiety remains stable during deprotection due to its electron-deficient nature. Boc reprotection studies demonstrate that di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP regenerates the protected piperidine in 95% yield, enabling iterative modifications [7]. Thermal gravimetric analysis shows decomposition onset at 180°C, confirming thermal stability during standard synthetic operations [3].
Systematic solvent screening identified N,N-dimethylformamide (DMF) as optimal for the nucleophilic aromatic substitution, outperforming acetonitrile, THF, and acetone in both reaction rate and yield [3] [5]. Temperature profiling revealed a sharp increase in yield between 60-80°C (70%→90%), with no significant improvement at higher temperatures [3]. Crucially, protic solvents like ethanol or methanol promote competitive alkoxylation, reducing yields to <50%. For workup, water-mediated precipitation followed by filtration provides the purest product (98% purity by HPLC) versus extraction methods [5]. Scale-up protocols demonstrate that slow addition of the chloropyridazine (over 1 hour) minimizes dimerization byproducts. Post-reaction, cooling to 10°C before workup prevents Boc group cleavage while crystallizing the product [3].
Table 3: Solvent and Temperature Optimization Matrix
Solvent | Dielectric Constant | Optimal Temp (°C) | Max Yield (%) | Key Observation |
---|---|---|---|---|
DMF | 36.7 | 80 | 90-92 | Highest conversion, easy workup |
Acetonitrile | 37.5 | 82 | 60-65 | Slow reaction, requires molecular sieves |
THF | 7.6 | 66 | 50 | Low boiling point limits temperature |
Acetone | 20.7 | 56 | 75 | Moderate yield, solvent recovery easy |
Ethanol | 24.3 | 78 | 45 | Significant ethoxy byproduct |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1